4-Chloropyrimidine-2-carbonitrile
Overview
Description
4-Chloropyrimidine-2-carbonitrile is a heterocyclic organic compound . It has a molecular formula of C5H2ClN3 and a molecular weight of 139.54 .
Molecular Structure Analysis
The InChI code for 4-Chloropyrimidine-2-carbonitrile is 1S/C5H2ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H . This indicates that the molecule contains a pyrimidine ring with chlorine and nitrile substituents.Chemical Reactions Analysis
Pyrimidines, including 4-Chloropyrimidine-2-carbonitrile, are known to undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of halopyrimidines is generally found to be strongly preferred over C-2 .Physical And Chemical Properties Analysis
4-Chloropyrimidine-2-carbonitrile is a liquid at room temperature . It should be stored at 2-8°C to maintain its stability .Scientific Research Applications
Molecular Structure Analysis
- The molecular structure of derivatives of 4-Chloropyrimidine-2-carbonitrile, such as 4-Amino-2-chloropyrimidine-5-carbonitrile, has been investigated using Raman and infrared spectroscopy. These studies provide insights into the vibrational features and structural analysis of the compounds (Abuelela et al., 2016).
Spectroscopic Studies for Structural Insight
- Spectroscopic methods like infrared and UV spectral analysis have been employed to study chloropyrimidine derivatives. These methods help in understanding the structural and spectral characteristics of compounds like 4-chloro-2,6-dimethylsulfanyl pyrimidine-5-carbonitrile and its analogs (Gupta et al., 2006).
Synthesis of Pyrimidine Derivatives
- Synthesis methods have been developed for various pyrimidine derivatives, including trichloropyrimidine-2-carbonitrile, which are important in pharmaceutical and chemical research (Kalogirou & Koutentis, 2020).
Antibacterial Activity Studies
- The antibacterial activity of pyrimidine-5-carbonitrile derivatives, including those with 4-chloro substituents, has been a subject of research, indicating their potential as antimicrobial agents (Shehta & Abdel Hamid, 2019).
Antitumor and Antimicrobial Testing
- Studies have been conducted to evaluate the antitumor and antimicrobial properties of 4-chloro-pyrimidine-5-carbonitriles, showing their potential in medical research and therapy (Taher & Helwa, 2012).
Synthesis in Anticancer Research
- One-pot synthesis methods have been developed for chlorophenyl-substituted pyrimidine carbonitrile derivatives, assessing their potential as anticancer agents through in-vitro studies (Tiwari et al., 2016).
Computational Chemistry Applications
- Computational chemistry techniques like ab initio quantum chemical methods have been used to analyze chloropyrimidine derivatives for their electronic properties, offering insights into their potential applications in various fields (Alzoman et al., 2015).
Scalable Synthesis Processes
- Research has also focused on developing scalable and safe synthesis processes for chloropyrimidine derivatives, essential for large-scale production and industrial applications (Zhang et al., 2018).
Safety And Hazards
Future Directions
While specific future directions for 4-Chloropyrimidine-2-carbonitrile are not mentioned in the search results, research into pyrimidines is ongoing. They are being studied for their potential pharmacological effects and their synthesis methods are being optimized . The introduction of new side chains and the exploration of their binding affinity with receptor sites are areas of active research .
properties
IUPAC Name |
4-chloropyrimidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKONCVZBQYODEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671669 | |
Record name | 4-Chloropyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrimidine-2-carbonitrile | |
CAS RN |
898044-48-9 | |
Record name | 4-Chloropyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloropyrimidine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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